molecular formula C12H30O2Si2 B1662061 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane CAS No. 78669-53-1

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Cat. No. B1662061
CAS RN: 78669-53-1
M. Wt: 262.54 g/mol
InChI Key: COSZSAJOKACQOO-UHFFFAOYSA-N
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Description

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (DBTMDS) is an organosilicon compound with a variety of uses in the laboratory and industry. It is a colorless liquid with a low boiling point and a low vapor pressure. It is used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, cosmetics, and other specialty chemicals.

Mechanism Of Action

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound, meaning that it contains both silicon and carbon atoms. The carbon atoms are connected to each other by single bonds, while the silicon atoms are connected to each other by double bonds. This makes 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. This allows 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane to interact with both water-soluble and water-insoluble molecules, making it useful as a reagent in organic synthesis.

Biochemical And Physiological Effects

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has been studied for its effects on biochemical and physiological processes. It has been found to play a role in the regulation of enzyme kinetics and metabolic pathways. It has also been shown to affect the folding and stability of proteins, and to be involved in the regulation of cellular respiration.

Advantages And Limitations For Lab Experiments

The use of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane in laboratory experiments has several advantages. It is a colorless liquid with a low boiling point and a low vapor pressure, making it easy to handle and store. It is also relatively inexpensive and non-toxic. However, its low boiling point and low vapor pressure also make it difficult to use in high-temperature experiments.

Future Directions

The future of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane in scientific research is promising. It could be used to develop more efficient and cost-effective synthetic methods for the production of pharmaceuticals and specialty chemicals. It could also be used to study the effects of potential drugs on biochemical and physiological processes. Additionally, it could be used to develop more efficient and cost-effective methods for the production of biodegradable plastics and other materials. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Scientific Research Applications

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has a variety of uses in scientific research. It has been used as a reagent in organic synthesis, as a solvent for organic compounds, and as a catalyst in the production of pharmaceuticals and specialty chemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, cellular respiration, and protein folding.

properties

IUPAC Name

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSZSAJOKACQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508295
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

CAS RN

78669-53-1
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Saito, K Nogi, H Yorimitsu - … Chemie International Edition, 2018 - Wiley Online Library
The catalytic ring‐opening silylation of benzofurans has been achieved by employing a copper catalyst and 1,2‐di‐tert‐butoxy‐1,1,2,2‐tetramethyldisilane, which could be easily …
Number of citations: 24 onlinelibrary.wiley.com
H Kwiecień, A Wodnicka - Progress in Heterocyclic Chemistry, 2020 - Elsevier
Furans and their benzo-fused derivatives possess a diverse set of properties that allow a wide range of applications, spanning from medicinal chemistry to photo- and electrochemistry. …
Number of citations: 11 www.sciencedirect.com
J Yu, L Huang - ChemCatChem - Wiley Online Library
Ring‐opening of (di)benzofurans is a significant area of research in organic chemistry, offering versatile and direct synthetic strategies to access valuable functional phenol derivatives. …
K Fukui, H Saito, J Shimokawa, H Yorimitsu - Synlett, 2020 - thieme-connect.com
Arylsilanes bearing a bulky alkoxy group on the silicon were synthesized from aryl chlorides and dialkoxydisilanes under reaction conditions utilizing SingaCycle-A3 as a palladium …
Number of citations: 3 www.thieme-connect.com
H Saito, H Yorimitsu - Chemistry Letters, 2019 - journal.csj.jp
Skeletal transformations of heteroaromatic compounds while cleaving their endocyclic bonds have been emerging as new synthetic tools in modern organic chemistry. Especially, …
Number of citations: 19 www.journal.csj.jp

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